2-羟基-2-(吡啶-3-基)乙酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

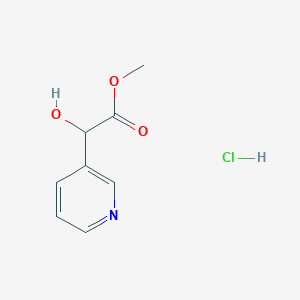

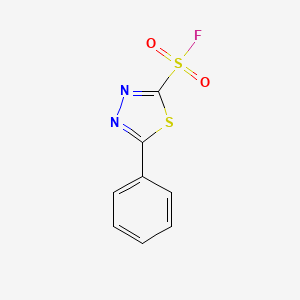

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3 . It is structurally related to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, a yellow solid was synthesized with a yield of 57% and a melting point of 213–215 °C .Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” includes a pyridine ring, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 203.62 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” has a molecular weight of 203.62 . Other physical and chemical properties, such as boiling point, were not found in the search results.科学研究应用

Synthesis of Novel Derivatives

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, one of which involved using trimethylamine as a classical method and the other using magnesium oxide nanoparticles .

Biological Activity

The synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown various biological activities. They have been found to inhibit receptor tyrosine kinase, show anticancer activity against lung cancer, and exhibit antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

These derivatives also demonstrated antioxidant activity. The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives were evaluated. The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Chemodivergent Synthesis

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Anti-fibrosis Activity

Some of the target compounds synthesized using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Antibacterial Activity

The synthesized products using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were also found to have antibacterial properties .

未来方向

The future directions for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

属性

IUPAC Name |

methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXYZSLQVBLPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2445083.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)